N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14972026
Molecular Formula: C27H21N5O4
Molecular Weight: 479.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H21N5O4 |
|---|---|
| Molecular Weight | 479.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H21N5O4/c28-24-19(26(33)29-14-18-9-10-21-22(12-18)36-16-35-21)13-20-25(32(24)15-17-6-2-1-3-7-17)30-23-8-4-5-11-31(23)27(20)34/h1-13,28H,14-16H2,(H,29,33) |
| Standard InChI Key | XIEAVACUDAKRAX-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(N=C5C=CC=CN5C4=O)N(C3=N)CC6=CC=CC=C6 |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique molecular structure. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of such complex molecules typically involves multi-step reactions, including condensation reactions, cyclization, and substitution reactions. The specific synthesis route for this compound may involve starting materials like benzodioxol derivatives and benzylamine, followed by reactions that form the triazatricyclo core.
Potential Applications
Heterocyclic compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a benzodioxol moiety, known for its role in certain psychoactive compounds, suggests potential neuroactive properties.
Research Findings
While specific research findings on this exact compound may be limited, studies on similar compounds provide insights into their potential biological activities. For instance, compounds with similar structural motifs have shown promise in inhibiting certain enzymes or interacting with biological targets relevant to disease treatment.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₇N₅O₄ |
| Molecular Weight | 571.60 g/mol |
| Solubility | Moderate in DMSO/DMF |
| Stability | Generally stable under standard conditions |
Biological Activity Data
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against certain bacteria/fungi |
| Antiviral | Possible inhibition of viral replication |
| Anticancer | Potential for inhibiting cancer cell growth |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume